molecular formula C16H19ClN4O3 B5607864 methyl 3-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}azepane-1-carboxylate

methyl 3-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}azepane-1-carboxylate

Cat. No. B5607864
M. Wt: 350.80 g/mol
InChI Key: NIVAFFYTMACKPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves complex reactions that yield pyrazole and imidazopyridine derivatives. For instance, the synthesis of related pyrazole derivatives from 6-chloro-pyridin-2-yl involves the use of 1H, 13C NMR, IR spectroscopies, and HRMS analyses. The molecular structures of these compounds have been studied through X-ray diffraction compared to density-functional-theory (DFT) calculations, demonstrating the precision required in crafting these molecules (Shen et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to "methyl 3-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}azepane-1-carboxylate" has been extensively analyzed through crystallography and computational studies. These analyses include the application of the gauge-including atomic orbital (GIAO) method for calculating nuclear magnetic shielding tensors, revealing insights into the stability and tautomeric forms of these molecules (Shen et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are highlighted by their synthesis routes and the resultant molecular structures. For example, the cyclization reactions and the thermodynamic properties of these compounds have been explored, showing the stability of these molecules and their tautomeric preferences (Shen et al., 2012).

Physical Properties Analysis

The physical properties, such as thermodynamic stability and spectral characteristics, are crucial for understanding the behavior of these compounds under various conditions. Computational studies have provided valuable data on these aspects, including the estimation of equilibrium constants for tautomeric forms, which are essential for predicting the compounds' behavior in biological systems and potential applications (Shen et al., 2012).

Future Directions

The future directions for research on “methyl 3-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}azepane-1-carboxylate” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of diseases such as tuberculosis .

properties

IUPAC Name

methyl 3-[(6-chloroimidazo[1,2-a]pyridine-2-carbonyl)amino]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-24-16(23)20-7-3-2-4-12(9-20)18-15(22)13-10-21-8-11(17)5-6-14(21)19-13/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVAFFYTMACKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCCC(C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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